molecular formula C12H19NO2 B1667733 Bamethan CAS No. 3703-79-5

Bamethan

Cat. No. B1667733
CAS RN: 3703-79-5
M. Wt: 209.28 g/mol
InChI Key: RDUHXGIIUDVSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bamethan is a Vasodilator Agent.

Scientific Research Applications

  • Identification and Differentiation : Bamethan sulfate can be identified through reactions with diazotized sulfanilic acid or phobohomolybdic acid and the determination of ammonia upon decomposition with sulfuric acid. These reactions help differentiate Bamethan from other compounds like ephedrine (Litvinenko & Bernshtein, 2005).

  • Nanotechnology in Drug Delivery : While not directly about Bamethan, nanotechnology research in drug delivery shows potential applications for a variety of drugs. Mesoporous silica nanoparticles, due to their high porosity, can accommodate biologically active molecules (BAM) for therapeutic purposes. This technology could potentially be applied to drugs like Bamethan (Jafari et al., 2021).

  • Analytical Chemistry : In analytical chemistry, Bamethan has been used as an internal standard for the quantification of albuterol in guinea pig serum. This use demonstrates Bamethan's utility in facilitating accurate measurements in biomedical research (Loss, Orzechowski & Hock, 2000).

  • Liquid Chromatography/Tandem Mass Spectrometry : Bamethan is utilized as an internal standard in the development of a method for determining ribavirin in human plasma and serum. This application showcases Bamethan's role in enhancing the precision of scientific measurements in pharmaceutical analysis (Shou et al., 2002).

properties

IUPAC Name

4-[2-(butylamino)-1-hydroxyethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHXGIIUDVSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046144
Record name Bamethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamethan

CAS RN

3703-79-5
Record name Bamethan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3703-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bamethan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamethan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bamethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamethan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMETHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y08ZFJ9TFK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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